molecular formula C13H20O4S B12585907 Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- CAS No. 646517-54-6

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-

Cat. No.: B12585907
CAS No.: 646517-54-6
M. Wt: 272.36 g/mol
InChI Key: UQRATPWSORVECR-UHFFFAOYSA-N
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Description

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- is a complex organic compound with a unique structure that includes a thienyl group and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- typically involves the reaction of a thienyl derivative with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The exact synthetic route can vary depending on the starting materials and desired purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-: shares similarities with other thienyl derivatives and acetic acid esters.

    Thienylacetic acid: Another compound with a thienyl group, but with different functional groups attached.

    Hexyl acetate: A simpler ester with a hexyl chain, but lacking the thienyl group.

Uniqueness

The uniqueness of acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

646517-54-6

Molecular Formula

C13H20O4S

Molecular Weight

272.36 g/mol

IUPAC Name

2-(2-hexyl-2-methyl-5-oxothiophen-3-yl)oxyacetic acid

InChI

InChI=1S/C13H20O4S/c1-3-4-5-6-7-13(2)10(8-12(16)18-13)17-9-11(14)15/h8H,3-7,9H2,1-2H3,(H,14,15)

InChI Key

UQRATPWSORVECR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=CC(=O)S1)OCC(=O)O)C

Origin of Product

United States

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